2,6-Dichloro-4-formylphenylboronic acid
Description
Properties
IUPAC Name |
(2,6-dichloro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIZYKDHZYFDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246339 | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-98-5 | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,6-Dichloro-4-formylphenylboronic acid typically involves the following steps:
Hydroboration: The addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane.
Oxidative Dehydroborylation: This method employs a sacrificial aldehyde to revert back to the mono-borylated alkene.
Suzuki-Miyaura Coupling: This is a widely-used method for forming carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Dichloro-4-formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenylboronic acids .
Scientific Research Applications
2,6-Dichloro-4-formylphenylboronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-formylphenylboronic acid primarily involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic organic group . The boronic acid functional group plays a crucial role in this process by stabilizing the transition state and facilitating the transmetalation step .
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The this compound exhibits para-substitution of the formyl group (position 4), while its closest analog (CAS 1218790-87-4) has a meta-substituted formyl group (position 3). This positional difference alters electronic conjugation and steric effects. In contrast, the 3,5-dichloro-4-formylphenylboronic acid (CAS 1451393-36-4) shares the same formyl position but places chlorine atoms at the 3- and 5-positions. This arrangement creates a symmetrical electron-withdrawing environment, which may reduce steric hindrance compared to the 2,6-dichloro configuration.
Mono-chloro analogs (e.g., 2-chloro-4-formylphenylboronic acid) lack the dual electron-withdrawing effects of dichloro-substituted compounds, resulting in lower electrophilicity of the boronic acid group.
Similarity Scores :
- The highest similarity score (0.94 ) is observed for (2,6-dichloro-3-formylphenyl)boronic acid (CAS 1218790-87-4), reflecting its structural proximity to the target compound. However, the meta-substituted formyl group may limit its utility in applications requiring para-directed reactivity .
Biological Activity
2,6-Dichloro-4-formylphenylboronic acid (DCFPBA) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
- Molecular Formula : C7H6BCl2O3
- Molecular Weight : 218.83 g/mol
- Structure : DCFPBA features a boronic acid functional group attached to a phenyl ring with two chlorine atoms at the 2 and 6 positions and an aldehyde group at the 4 position.
DCFPBA's biological activity is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The presence of the aldehyde group allows for nucleophilic addition reactions, which can lead to modifications in protein function and enzyme activity. This mechanism is particularly relevant in its antimicrobial properties, where it may inhibit essential microbial enzymes.
Antimicrobial Activity
Research has shown that DCFPBA exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | Moderate activity observed |
| Aspergillus niger | Higher activity than Candida |
| Escherichia coli | Lower MIC than some existing antifungals |
| Bacillus cereus | MIC lower than the approved drug AN2690 |
The compound's activity against Bacillus cereus was particularly notable, demonstrating a lower MIC compared to the established antifungal drug AN2690 (Tavaborole), suggesting DCFPBA's potential as a novel antibacterial agent .
Case Studies and Research Findings
- Antifungal Mechanism : A study indicated that DCFPBA can block the leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to benzoxaboroles like Tavaborole. Docking studies suggested that DCFPBA could effectively bind to the active site of LeuRS, inhibiting its function and thereby exerting antifungal effects .
- Synthesis and Characterization : The synthesis of DCFPBA has been explored in various studies, highlighting its role as a building block in organic synthesis and its applications in drug development due to its reactivity with specific enzymes .
- Comparative Analysis : When compared to other phenylboronic acids, DCFPBA stands out due to its unique substitution pattern. The dichloro and formyl groups significantly influence its reactivity and potential applications in medicinal chemistry.
Q & A
Q. What are the recommended safety protocols for handling 2,6-Dichloro-4-formylphenylboronic acid in laboratory settings?
- Methodological Answer: Use nitrile gloves and a full-body chemical-resistant suit to prevent skin contact. Inspect gloves for defects before use and dispose of contaminated gloves according to hazardous waste guidelines . For respiratory protection, employ a fume hood or NIOSH-approved respirator when handling powdered forms. In case of inhalation, immediately move the individual to fresh air and seek medical attention, providing the SDS for reference .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Combine H NMR and B NMR spectroscopy to confirm the boronic acid moiety and substituent positions. For purity analysis, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Cross-validate with melting point analysis (if crystalline) and FT-IR to detect functional groups like the formyl (C=O stretch ~1700 cm) and B-O bonds (~1350 cm) .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis of the boronic acid group. Desiccate with silica gel to avoid moisture absorption, which can lead to dimerization or oxidation .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, CHO) influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer: The 2,6-dichloro groups increase electrophilicity at the boron center, accelerating transmetalation but potentially reducing stability. The 4-formyl group can coordinate to palladium catalysts, requiring optimization of base (e.g., CsCO) and solvent (e.g., DMF/HO) to balance reactivity and side reactions. Compare kinetics with non-halogenated analogs (e.g., 4-formylphenylboronic acid) to isolate substituent effects .
Q. What strategies can mitigate boroxine formation during prolonged storage or reaction conditions?
- Methodological Answer: Add stabilizing agents like pinacol (1,2-diol) to form cyclic boronate esters, which resist dimerization. Alternatively, use anhydrous solvents (e.g., THF) and molecular sieves to scavenge water. Monitor boroxine formation via B NMR (shift from ~30 ppm for boronic acid to ~18 ppm for boroxine) .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?
- Methodological Answer: Systematically vary reaction parameters (temperature, ligand, base) using a design-of-experiments (DoE) approach. For example:
Q. What analytical techniques are suitable for detecting trace impurities (e.g., dehalogenated byproducts) in synthesized batches?
- Methodological Answer: Employ LC-MS with electrospray ionization (ESI) in negative ion mode to detect chlorinated fragments (e.g., m/z 159 [M-Cl]). Combine with GC-MS for volatile byproducts. Quantify using external calibration curves of synthesized reference standards .
Specialized Application Questions
Q. Can this compound serve as a bifunctional building block in multi-component reactions?
- Methodological Answer: Yes, the formyl group enables condensation reactions (e.g., with amines to form imines), while the boronic acid participates in cross-couplings. For example, perform a one-pot Suzuki-aldol sequence: First, couple with an aryl halide, then react the formyl group with a ketone enolate. Optimize stepwise vs. concurrent conditions to avoid catalyst poisoning .
Q. How does steric hindrance from the 2,6-dichloro substituents affect regioselectivity in directed ortho-metalation (DoM) reactions?
Q. What disposal protocols comply with environmental regulations for waste containing this compound?
- Methodological Answer:
Neutralize boronic acid residues with aqueous NaOH (pH >10) to hydrolyze into less hazardous boric acid. Incinerate halogenated byproducts in a licensed facility with scrubbers to capture HCl emissions. Document waste streams per SARA Title III guidelines, though this compound is not currently regulated under Section 302 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
